Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride
Overview
Description
Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2,2-dimethyl-1-oxopropyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride can be synthesized through the reaction of hydroxylamine with 2,2-dimethyl-1-oxopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can interact with electrophilic centers in molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride can be compared with other hydroxylamine derivatives such as:
Hydroxylamine hydrochloride: A simpler derivative with a broader range of applications.
O-Benzylhydroxylamine hydrochloride: Used in organic synthesis for the preparation of benzyl-protected hydroxylamines.
O-Methylhydroxylamine hydrochloride: Employed in the synthesis of methyl-protected hydroxylamines.
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other hydroxylamine derivatives.
Properties
IUPAC Name |
amino 2,2-dimethylpropanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-5(2,3)4(7)8-6;/h6H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCWNZKBYIQKOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ON.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546441 | |
Record name | 1-(Aminooxy)-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-35-3 | |
Record name | 1-(Aminooxy)-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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